Dichloroacetaldehyde Hydrate
Dichloroacetaldehyde Hydrate
2,2-Dichloro-1,1-ethanediol is an alcohol and an organochlorine compound.
2, 2-Dichloro-1, 1-ethanediol belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. 2, 2-Dichloro-1, 1-ethanediol is soluble (in water) and a very weakly acidic compound (based on its pKa).
2, 2-Dichloro-1, 1-ethanediol belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. 2, 2-Dichloro-1, 1-ethanediol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
16086-14-9
VCID:
VC0120590
InChI:
InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2
SMILES:
C(=O)C(Cl)Cl.O
Molecular Formula:
C₂H₄Cl₂O₂
Molecular Weight:
130.95 g/mol
Dichloroacetaldehyde Hydrate
CAS No.: 16086-14-9
Reference Standards
VCID: VC0120590
Molecular Formula: C₂H₄Cl₂O₂
Molecular Weight: 130.95 g/mol
CAS No. | 16086-14-9 |
---|---|
Product Name | Dichloroacetaldehyde Hydrate |
Molecular Formula | C₂H₄Cl₂O₂ |
Molecular Weight | 130.95 g/mol |
IUPAC Name | 2,2-dichloroacetaldehyde;hydrate |
Standard InChI | InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 |
Standard InChIKey | OUSKWJCDEBBGEL-UHFFFAOYSA-N |
SMILES | C(=O)C(Cl)Cl.O |
Canonical SMILES | C(=O)C(Cl)Cl.O |
Description | 2,2-Dichloro-1,1-ethanediol is an alcohol and an organochlorine compound. 2, 2-Dichloro-1, 1-ethanediol belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. 2, 2-Dichloro-1, 1-ethanediol is soluble (in water) and a very weakly acidic compound (based on its pKa). |
Synonyms | 2,2-Dichloroacetaldehyde Hydrate; Chloroaldehyde Hydrate; α,α-Dichloroacetaldehyde Hydrate; 2,2-Dichloro-1,1-ethanediol; |
PubChem Compound | 22121091 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume